molecular formula C20H31NO3 B14396487 2-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]anilino}butanoic acid CAS No. 87990-58-7

2-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]anilino}butanoic acid

Cat. No.: B14396487
CAS No.: 87990-58-7
M. Wt: 333.5 g/mol
InChI Key: HWWSMQQELLDWCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]anilino}butanoic acid is an organic compound characterized by its unique structure, which includes a cyclohexyl group, a methylpropan-2-yl group, and an anilino group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]anilino}butanoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-aminophenol with 1-cyclohexyl-2-methylpropan-2-ol under acidic conditions to form the intermediate 4-[(1-cyclohexyl-2-methylpropan-2-yl)oxy]aniline. This intermediate is then reacted with butanoic acid under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]anilino}butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the anilino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted anilino derivatives.

Scientific Research Applications

2-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]anilino}butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]anilino}butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]aniline
  • Butanoic acid derivatives
  • Cyclohexyl-containing compounds

Uniqueness

2-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]anilino}butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.

Properties

CAS No.

87990-58-7

Molecular Formula

C20H31NO3

Molecular Weight

333.5 g/mol

IUPAC Name

2-[4-(1-cyclohexyl-2-methylpropan-2-yl)oxyanilino]butanoic acid

InChI

InChI=1S/C20H31NO3/c1-4-18(19(22)23)21-16-10-12-17(13-11-16)24-20(2,3)14-15-8-6-5-7-9-15/h10-13,15,18,21H,4-9,14H2,1-3H3,(H,22,23)

InChI Key

HWWSMQQELLDWCG-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)NC1=CC=C(C=C1)OC(C)(C)CC2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.